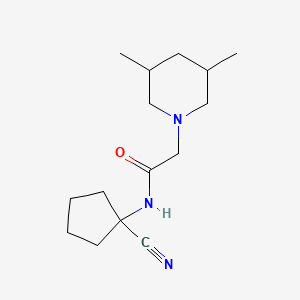
3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Pomeranz–Fritsch cyclization step, which involves the use of strong acids and elevated temperatures, can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This modification tolerates acid-sensitive functional groups in substrates and facilitates the synthesis of diverse 1,2-dihydroisoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å have been observed in similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the reactions of similar compounds. For instance, the strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This allows acetal activation under milder, more chemoselective conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it has a molecular weight of 326.352.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
This compound can be used in the synthesis of heterocycles . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Drug Research and Development
The compound is valuable in drug research and development due to its pharmaceutical and biological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
Synthesis of Tetrahydroisoquinoline Derivatives
The compound can be used in the synthesis of tetrahydroisoquinoline derivatives . These derivatives have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Treatment of Parkinson’s Disease
Tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound, have been used in the treatment of Parkinson’s disease .
Anti-Inflammatory, Anti-Viral, Anti-Fungal, and Anti-Cancer Compounds
Tetrahydroisoquinoline derivatives synthesized from this compound have been used in the development of anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .
Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from this compound, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-8-12(9-15(10-14)24-2)18(22)19-13-4-5-16-11(7-13)3-6-17(21)20-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMAFBKVHGHZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593831.png)

![N-butyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2593833.png)
![4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2593834.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2593835.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)


![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)
